(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)
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Overview
Description
(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as cyclohexene derivatives and specific reagents to introduce the sec-butyloxy and carboxylic acid ethyl ester groups. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester and its derivatives may be explored for their pharmacological properties. This includes screening for activity against various diseases and optimizing the compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclic structure used as a solvent and synthetic intermediate.
Lambic Beer Compounds: Various compounds identified in lambic beer with unique chemical properties.
Uniqueness
What sets (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a valuable compound for further study.
Properties
Molecular Formula |
C13H20O4 |
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Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl (1S,5R,6S)-5-butan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-8(3)16-10-6-9(13(14)15-5-2)7-11-12(10)17-11/h6,8,10-12H,4-5,7H2,1-3H3/t8?,10-,11+,12-/m1/s1 |
InChI Key |
UOPLJUFQFPMBLU-OFLACMMISA-N |
Isomeric SMILES |
CCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC |
Canonical SMILES |
CCC(C)OC1C=C(CC2C1O2)C(=O)OCC |
Origin of Product |
United States |
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